5-(3-Hydroxymethylphenyl)-2-methylphenol
Description
5-(3-Hydroxymethylphenyl)-2-methylphenol is a phenolic compound with a hydroxymethylphenyl substituent at the 5-position and a methyl group at the 2-position of the phenol ring. Phenolic compounds like this are often intermediates in lignin degradation and exhibit biological activities, including bactericidal, antifungal, and inhibitory effects on plant growth . The hydroxymethyl group in its structure may enhance solubility and reactivity, influencing its interactions in biological or industrial applications.
Properties
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-5-6-13(8-14(10)16)12-4-2-3-11(7-12)9-15/h2-8,15-16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFRTGPCAFAZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683725 | |
| Record name | 3'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-38-9 | |
| Record name | 3'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxymethylphenyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxymethylbenzaldehyde with 2-methylphenol under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxymethyl group acts as a nucleophile, attacking the electrophilic carbon of the benzaldehyde.
Reaction Conditions:
Reagents: 3-Hydroxymethylbenzaldehyde, 2-Methylphenol
Catalyst: Sodium hydroxide
Solvent: Ethanol
Temperature: 60-80°C
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of 5-(3-Hydroxymethylphenyl)-2-methylphenol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxymethylphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydroxyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: 5-(3-Carboxyphenyl)-2-methylphenol
Reduction: 5-(3-Methylphenyl)-2-methylphenol
Substitution: 5-(3-Nitrophenyl)-2-methylphenol, 5-(3-Halophenyl)-2-methylphenol
Scientific Research Applications
5-(3-Hydroxymethylphenyl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It can be used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research has shown that derivatives of 5-(3-Hydroxymethylphenyl)-2-methylphenol may have therapeutic potential in treating diseases such as cancer and inflammation.
Industry: The compound is used in the production of polymers, resins, and other industrial materials. Its phenolic structure provides stability and enhances the properties of these materials.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxymethylphenyl)-2-methylphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl and phenolic groups allow the compound to form hydrogen bonds and interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, and reduction of oxidative stress.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 5-(3-Hydroxymethylphenyl)-2-methylphenol and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
